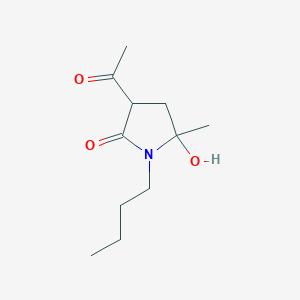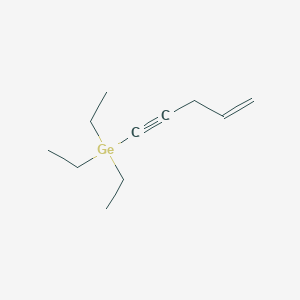
1,4,7,12,15,18-Hexaoxacyclodocosa-9,20-diene-8,11,19,22-tetrone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4,7,12,15,18-Hexaoxacyclodocosa-9,20-diene-8,11,19,22-tetrone is a complex organic compound with the molecular formula C16H20O10 It is known for its unique structure, which includes multiple oxygen atoms arranged in a cyclic pattern
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,7,12,15,18-Hexaoxacyclodocosa-9,20-diene-8,11,19,22-tetrone typically involves multi-step organic reactions. One common method includes the cyclization of linear precursors containing multiple ether and carbonyl groups. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the proper formation of the cyclic structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize automated reactors and continuous flow processes to achieve high yields and purity. The use of advanced purification techniques, such as chromatography and crystallization, is also common to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
1,4,7,12,15,18-Hexaoxacyclodocosa-9,20-diene-8,11,19,22-tetrone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The ether groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions typically result in the formation of new ether derivatives.
Applications De Recherche Scientifique
1,4,7,12,15,18-Hexaoxacyclodocosa-9,20-diene-8,11,19,22-tetrone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme mechanisms and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mécanisme D'action
The mechanism by which 1,4,7,12,15,18-Hexaoxacyclodocosa-9,20-diene-8,11,19,22-tetrone exerts its effects involves its interaction with specific molecular targets. The compound’s multiple oxygen atoms can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activity, alter protein conformation, and affect cellular signaling processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4,7,12,15,18-Hexaoxacyclodocosane-8,11,19,22-tetrone: Similar in structure but lacks the diene functionality.
Crown Ethers: Compounds like 18-crown-6 have similar cyclic ether structures but differ in the number of oxygen atoms and overall ring size.
Polyethylene Glycol (PEG): While not cyclic, PEG shares the ether linkages and is used in similar applications.
Uniqueness
1,4,7,12,15,18-Hexaoxacyclodocosa-9,20-diene-8,11,19,22-tetrone is unique due to its combination of cyclic ether and diene functionalities. This dual characteristic allows it to participate in a broader range of chemical reactions and interact with a wider variety of molecular targets compared to its analogs.
Propriétés
Numéro CAS |
62538-58-3 |
|---|---|
Formule moléculaire |
C16H20O10 |
Poids moléculaire |
372.32 g/mol |
Nom IUPAC |
1,4,7,12,15,18-hexaoxacyclodocosa-9,20-diene-8,11,19,22-tetrone |
InChI |
InChI=1S/C16H20O10/c17-13-1-2-14(18)24-10-6-22-8-12-26-16(20)4-3-15(19)25-11-7-21-5-9-23-13/h1-4H,5-12H2 |
Clé InChI |
IDKFDWCCCBXZBG-UHFFFAOYSA-N |
SMILES canonique |
C1COC(=O)C=CC(=O)OCCOCCOC(=O)C=CC(=O)OCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-[(1-Iodonaphthalen-2-YL)oxy]hexa-2,4-diyn-1-OL](/img/structure/B14514154.png)

![6-chloro-2-ethyl-3H-imidazo[4,5-b]quinoxaline;sulfuric acid](/img/structure/B14514170.png)

![2-Methyl-2-[(methylsulfanyl)methyl]-1,3-dithiolane](/img/structure/B14514178.png)


![1-[4-Hydroxy-2,5-dimethyl-1-(prop-2-en-1-yl)piperidin-4-yl]but-2-en-1-one](/img/structure/B14514187.png)




